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Compound of Interest

Compound Name: Fmoc-NH-PEG8-CH2COOH

Cat. No.: B607505 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Fmoc-NH-PEG8-CH2COOH is a heterobifunctional polyethylene glycol (PEG) linker that has

emerged as a valuable tool in bioconjugation, drug delivery, and the development of complex

biomolecules such as antibody-drug conjugates (ADCs) and PROTACs.[1][2] Its structure

features a fluorenylmethyloxycarbonyl (Fmoc) protected amine at one terminus and a

carboxylic acid at the other, separated by an eight-unit polyethylene glycol chain. This unique

architecture offers several advantages in the design of advanced therapeutics and diagnostics.

The hydrophilic PEG spacer enhances the aqueous solubility and biocompatibility of the

conjugated molecules, which can improve their pharmacokinetic profiles.[2][3] The terminal

functional groups—a protected amine and a carboxylic acid—allow for sequential and specific

conjugation to two different molecules, a key feature for constructing precisely defined

bioconjugates.[4] This guide provides a comprehensive overview of the properties of Fmoc-
NH-PEG8-CH2COOH, detailed experimental protocols for its use, and visualizations of key

workflows.

Core Properties
The physicochemical properties of Fmoc-NH-PEG8-CH2COOH are summarized in the table

below, providing essential data for its handling, storage, and application in experimental

settings.
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Physicochemical Data
Property Value Reference(s)

CAS Number 868594-52-9

Molecular Formula C₃₃H₄₇NO₁₂

Molecular Weight 649.73 g/mol

Appearance Viscous Liquid

Purity Typically >95% (HPLC)

Solubility Soluble in DMSO and DMF

Structural and Chemical Information
Attribute Description Reference(s)

IUPAC Name

1-(9H-fluoren-9-yl)-3-oxo-

2,7,10,13,16,19,22,25,28-

nonaoxa-4-azatriacontan-30-

oic acid

Synonyms

Fmoc-NH-8(ethylene glycol)-

acetic acid, Fmoc-PEG8-acetic

acid

Key Functional Groups
Fmoc-protected amine,

Carboxylic acid, PEG8 spacer

Reactivity

The Fmoc group is removed

under basic conditions to yield

a free amine. The carboxylic

acid can be activated to react

with primary amines.

Handling and Storage
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Condition Recommendation Reference(s)

Storage Temperature -20°C for long-term storage

Handling

Use anhydrous solvents like

DMF or DMSO. Keep in a

sealed container, protected

from light and moisture.

Stability

Stable for extended periods

under recommended storage

conditions.

Experimental Protocols
The utility of Fmoc-NH-PEG8-CH2COOH lies in its ability to sequentially link two different

molecules. The following protocols provide a detailed methodology for a typical two-step

bioconjugation process.

Step 1: Fmoc Deprotection to Expose the Amine
Terminus
The Fmoc protecting group is base-labile and can be efficiently removed to reveal the primary

amine, which is then available for conjugation.

Materials:

Fmoc-NH-PEG8-CH2COOH

Anhydrous Dimethylformamide (DMF)

Piperidine

Cold diethyl ether

Reverse-phase high-performance liquid chromatography (RP-HPLC) system

Mass spectrometer (e.g., ESI-MS)
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Procedure:

Dissolve Fmoc-NH-PEG8-CH2COOH in anhydrous DMF to a concentration of 10-20 mg/mL.

Add piperidine to the solution to a final concentration of 20% (v/v).

Stir the reaction mixture at room temperature.

Monitor the progress of the deprotection by RP-HPLC. The reaction is typically complete

within 30 minutes.

Upon completion, concentrate the reaction mixture under reduced pressure to remove the

majority of DMF and piperidine.

Precipitate the deprotected product, NH2-PEG8-CH2COOH, by adding cold diethyl ether to

the concentrated residue.

Centrifuge the mixture and decant the ether.

Wash the precipitate with cold diethyl ether twice more.

Dry the deprotected product under vacuum.

Confirm the successful removal of the Fmoc group (a mass difference of 222.2 Da) and

assess the purity of the product by mass spectrometry and RP-HPLC.

Step 2: Carboxylic Acid Activation and Conjugation to a
Biomolecule
The terminal carboxylic acid can be activated using carbodiimide chemistry to form a stable

amide bond with a primary amine on a target biomolecule (e.g., a protein, peptide, or antibody).

Materials:

NH2-PEG8-CH2COOH (from Step 1)

Biomolecule with primary amines (e.g., antibody)
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1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (sulfo-NHS)

Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 4.7-6.0

Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5

Quenching solution (e.g., hydroxylamine or Tris buffer)

Purification system (e.g., size-exclusion chromatography or ion-exchange chromatography)

Procedure:

Equilibrate the NH2-PEG8-CH2COOH and the biomolecule to room temperature.

Dissolve the NH2-PEG8-CH2COOH in the Activation Buffer.

Add a molar excess of EDC and NHS (or sulfo-NHS) to the NH2-PEG8-CH2COOH solution.

A 2- to 10-fold molar excess of each is a common starting point.

Incubate the reaction for 15-30 minutes at room temperature to activate the carboxylic acid,

forming an NHS ester.

Immediately proceed to the conjugation step as the NHS ester has a limited half-life in

aqueous solution.

Dissolve the amine-containing biomolecule in the Coupling Buffer.

Add the activated NH2-PEG8-COOH (now an NHS ester) to the biomolecule solution. The

molar ratio of the linker to the biomolecule should be optimized for the desired degree of

labeling.

Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle

stirring.

Quench the reaction by adding a quenching solution to hydrolyze any unreacted NHS esters.
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Purify the resulting conjugate using an appropriate chromatographic technique to remove

excess linker and other reagents. Size-exclusion chromatography is often used to separate

the larger conjugate from smaller molecules.

Characterize the final conjugate to determine the degree of PEGylation and confirm its

integrity and purity.

Visualizing Experimental Workflows and Logical
Relationships
The following diagrams, generated using the DOT language, illustrate key processes involving

Fmoc-NH-PEG8-CH2COOH.

Fmoc Deprotection Workflow

Fmoc-NH-PEG8-CH2COOH
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Caption: Workflow for the deprotection of the Fmoc group.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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